5-Isopropyl-2,4-dimethoxybenzaldehyde 5-Isopropyl-2,4-dimethoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18721077
InChI: InChI=1S/C12H16O3/c1-8(2)10-5-9(7-13)11(14-3)6-12(10)15-4/h5-8H,1-4H3
SMILES:
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol

5-Isopropyl-2,4-dimethoxybenzaldehyde

CAS No.:

Cat. No.: VC18721077

Molecular Formula: C12H16O3

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

5-Isopropyl-2,4-dimethoxybenzaldehyde -

Specification

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
IUPAC Name 2,4-dimethoxy-5-propan-2-ylbenzaldehyde
Standard InChI InChI=1S/C12H16O3/c1-8(2)10-5-9(7-13)11(14-3)6-12(10)15-4/h5-8H,1-4H3
Standard InChI Key DKNBFMRTFISQTL-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(C=C(C(=C1)C=O)OC)OC

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s structure includes:

  • Aldehyde group: Positioned at the 1 position of the benzene ring.

  • Methoxy groups: At the 2 and 4 positions, contributing to electron-donating effects.

  • Isopropyl group: At the 5 position, introducing steric bulk and hydrophobicity.

PropertyValueSource
Molecular FormulaC₁₂H₁₆O₃
Molecular Weight208.25 g/mol
SMILESCC(C)C1=C(C=C(C(=C1)C=O)OC)OC
InChIInChI=1S/C12H16O3/c1-8(2)10-5-9(7-13)11(14-3)6-12(10)15-4/h5-8H,1-4H3

Synthesis and Purification

Synthetic Routes

The synthesis of 5-isopropyl-2,4-dimethoxybenzaldehyde involves multi-step strategies:

Alkylation and Demethylation

  • Starting Material: Veratrole (2,4-dimethoxybenzene) or similar methoxy-substituted aromatics.

  • Friedel-Crafts Alkylation: Introduce the isopropyl group at the 5 position using isopropyl halides and Lewis acids (e.g., AlCl₃) .

  • Oxidation: Convert the alkylated benzene derivative to the aldehyde (e.g., via Swern oxidation or CrO₃-based methods).

Alternative Methods

  • Metal Salt Formation: Alkylation of metal salts (e.g., sodium or potassium salts of 2-hydroxy-5-methoxy benzaldehyde derivatives) to avoid distillation steps, as described in patents for similar compounds .

Purification Techniques

  • Chromatography: Column chromatography (silica gel) or preparative HPLC to isolate the aldehyde from by-products.

  • Crystallization: Recrystallization from ethanol or ethyl acetate to achieve high purity .

Chemical Reactivity and Applications

Condensation Reactions

The aldehyde group participates in nucleophilic additions and condensations:

Reaction TypeConditionsProduct ExampleSource
Aldol CondensationBase (e.g., NaOH), acetoneα,β-unsaturated ketones (e.g., curcumin analogs)
Cross-AldolAcidic or basic catalystsPolymers or oligomers
KnoevenagelActive methylene compounds, piperidineStyryl derivatives

For example, the aldol condensation of 2,5-dimethoxybenzaldehyde with acetone yields 1,5-bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one (56–82% yield) . Similar reactivity is anticipated for 5-isopropyl-2,4-dimethoxybenzaldehyde.

Crystallographic and Structural Insights

Crystal Packing

Dimethoxybenzaldehydes often form planar structures with intermolecular hydrogen bonding. For 5-isopropyl-2,4-dimethoxybenzaldehyde, the isopropyl group may induce:

  • Steric Hindrance: Reduced planarity compared to smaller substituents.

  • Hydrogen Bonding: Aldehyde group interactions with methoxy oxygens or solvent molecules .

Comparative Data

CompoundCrystal SystemSpace GroupKey FeaturesSource
2,4-DimethoxybenzaldehydeMonoclinicP2₁/cPlanar structure, intermolecular H-bonds
3,5-DimethoxybenzaldehydeMonoclinicP2₁/cSimilar packing patterns

Research Gaps and Future Directions

  • Biological Activity: Systematic testing for antifungal, anticancer, or HSP90 inhibition properties.

  • Physical Properties: Experimental determination of melting point, solubility, and spectroscopic data.

  • Industrial Synthesis: Optimization of alkylation and purification steps for scalability.

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